![molecular formula C22H25N7O B2863611 1-(3-Ethylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea CAS No. 1396785-89-9](/img/structure/B2863611.png)
1-(3-Ethylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moieties through a one-pot Biginelli synthesis. These compounds were obtained in good yields using a simple and efficient method, indicating their potential for further pharmacological evaluation and application in medicinal chemistry (Bhat et al., 2018).
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a dipeptidyl peptidase IV inhibitor demonstrated the compound's absorption, circulation, and excretion patterns in rats, dogs, and humans. This research provides valuable insights into the metabolic pathways and potential for renal clearance of similar compounds (Sharma et al., 2012).
Chemical Modifications for Enhanced Medicinal Properties
Modifications of urea-based TRPV1 antagonists have led to the discovery of compounds with improved pharmacological profiles. By replacing the pyridine ring with a pyrimidine ring, researchers achieved analogs with enhanced analgesic activity and tolerability, showcasing the chemical modification strategies for optimizing medicinal properties (Nie et al., 2020).
Antimicrobial and Antitumor Applications
New heterocyclic compounds containing a sulfonamido moiety have been synthesized and tested for their antibacterial activity, revealing several compounds with high activities. This research highlights the potential of such compounds in developing new antibacterial agents (Azab et al., 2013).
In another study, novel diaryl urea derivatives demonstrated significant antitumor activity against a panel of human cancer cell lines. Some compounds exhibited more potent and broader spectrum anti-cancer activities compared to the reference drug Sorafenib, indicating their potential as therapeutic agents in oncology (Zhao et al., 2013).
Propiedades
IUPAC Name |
1-(3-ethylphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O/c1-2-17-6-5-7-18(14-17)26-22(30)27-19-15-24-21(25-16-19)29-12-10-28(11-13-29)20-8-3-4-9-23-20/h3-9,14-16H,2,10-13H2,1H3,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMAKXAIWMDUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.